lucidenic acid C

Description

Overview of Triterpenoid (B12794562) Chemistry in Natural Products Research

Triterpenoids are a vast and diverse class of natural products, with over 20,000 identified members. nih.gov They are formally derived from a C30 precursor, squalene (B77637), and are characterized by a basic skeleton of six isoprene (B109036) units. nih.govrsc.org The biosynthesis of triterpenoids begins with the cyclization of squalene, a process that gives rise to a remarkable variety of carbon skeletons. nih.govacs.org These can be broadly categorized, with most falling into tetracyclic (four-ring) and pentacyclic (five-ring) structures.

The structural diversity of triterpenoids is a key reason for their prominence in natural products research. acs.org This diversity is further expanded by various modifications such as hydroxylations, dehydrogenations, and glycosylations, leading to a wide array of compounds with different chemical properties and biological activities. nih.govresearchgate.net Plants, in particular, often accumulate these compounds as glycosylated saponins. In fungi like Ganoderma, highly oxygenated lanostane-type triterpenoids are common. acs.org The inherent structural complexity and broad range of bioactivities make triterpenoids a subject of intense study for potential new therapeutic agents. nih.govrsc.org

Classification and Significance of Lucidenic Acids as Lanostane (B1242432) Triterpenoids

Within the vast family of triterpenoids, the lanostane-type is a significant subgroup, particularly prevalent in fungi of the genus Ganoderma. nih.govnih.gov The chemical structure of these triterpenes is based on the lanostane skeleton, which is a metabolic product of lanosterol (B1674476), formed through the cyclization of squalene. nih.gov Since the first isolation of ganoderic acids A and B in 1982, over 100 triterpenes have been identified from G. lucidum, the majority of which are lanostane derivatives like ganoderic and lucidenic acids. nih.gov

Lucidenic acids are classified as highly oxygenated, tetracyclic triterpenoids built upon a C27 lanostane skeleton. frontiersin.orgmdpi.comresearchgate.net They are the second major group of triterpenoids found in G. lucidum, following the C30 ganoderic acids. frontiersin.orgresearchgate.net To date, 22 distinct lucidenic acids have been identified. frontiersin.orgmdpi.com The primary distinction between ganoderic acids and lucidenic acids lies in their carbon count (C30 vs. C27), a difference that may influence their physicochemical and pharmacokinetic properties. mdpi.com The significance of lucidenic acids, including lucidenic acid C, stems from the wide range of biological activities they exhibit in research studies, which drives continued scientific interest in their potential applications. mdpi.comontosight.airesearchgate.net

Historical Context of this compound Research

The history of this compound research began in 1984 with the first successful isolation of lucidenic acids A, B, and C from the fungus Ganoderma lucidum. mdpi.comresearchgate.net This discovery was part of a broader effort to identify the bioactive components of this medicinally important mushroom, following the initial isolation of ganoderic acids two years prior. nih.govmdpi.com

Following their initial discovery, research continued to uncover a growing family of related compounds. For instance, a 2001 study on the dried fruiting bodies of G. lucidum led to the isolation of two new triterpenoids, lucidenic acid N and methyl lucidenate F, alongside the previously known lucidenic acids A and C, and ganoderic acid E. Despite the identification of over 20 different types of lucidenic acids, research into this specific group of compounds has been less extensive compared to the more widely studied ganoderic acids. mdpi.comresearchgate.netpolyu.edu.hk this compound has been noted in studies for exhibiting moderate inhibitory activity against certain cancer cell lines in vitro, though it was found to be less potent than lucidenic acids A and B in some assays. mdpi.comencyclopedia.pub

Properties

IUPAC Name |

4-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMQDJNNBMWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95311-96-9 | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Bioproduction of Lucidenic Acid C

Natural Sources: Ganoderma lucidum Strains and Related Fungal Species

Lucidenic acid C is a natural compound first isolated from the fungus Ganoderma lucidum. medchemexpress.commdpi.com This mushroom, a basidiomycete well-known in traditional medicine, is the primary source of a diverse array of over 380 triterpenoids, including the two major groups: ganoderic acids and lucidenic acids. mdpi.comnih.gov Lucidenic acids, characterized by a C27 lanostane (B1242432) skeleton, were first discovered in 1984 with the isolation of lucidenic acids A, B, and C. nih.govmdpi.com

While Ganoderma lucidum is the most prominent source, different parts and strains of the fungus exhibit varied triterpenoid (B12794562) profiles. For instance, one study noted that a particular G. lucidum strain produces C27 lucidenic acids in its fruiting body, while its mycelial mat produces C30 triterpenoids like ganoderic acids Mg, Mh, Mi, Mj, and Mk. tandfonline.com This highlights the strain-specific and tissue-specific nature of triterpenoid production. A comparative study of two G. lucidum strains, a widely cultivated one (GL_V1) and a new variety from mutation breeding (GL_V2), found that the GL_V1 strain showed higher concentrations of six types of lucidenic acids. nih.gov In another investigation, three Vietnamese strains (GA1, GA2, GA3) were analyzed, with strain GA3 showing high levels of lucidenic N acid. vjas.vn

This compound specifically has been identified in the fruiting bodies and spores of G. lucidum. nih.gov Beyond G. lucidum, other species within the Ganoderma genus are known to produce lucidenic acids. These include G. sinense, G. curtisii, G. colossum, G. sessile, G. tsugae, G. applanatum, G. austral, and G. hainanense. nih.govmdpi.com Lucidenic acids have also been found in fungi outside the Ganoderma genus, such as Amauroderma rugosum. mdpi.com

| Fungal Species | Part/Strain | Compound Identified | Reference |

| Ganoderma lucidum | Fruiting Bodies | This compound | medchemexpress.com, nih.gov |

| Ganoderma lucidum | Spores | This compound | nih.gov |

| Ganoderma colossum | Fruiting Bodies | This compound | nih.gov |

| Ganoderma sessile | Fruiting Bodies | This compound | nih.gov |

| Ganoderma tsugae | Fruiting Bodies | This compound | nih.gov |

| Ganoderma lucidum | Strain GL_V1 | Higher concentration of six lucidenic acids (type unspecified) compared to GL_V2 | nih.gov |

| Ganoderma lucidum | Strain GA3 | Lucidenic N acid (0.33 mg g⁻¹) | vjas.vn |

| Ganoderma sinense | Not specified | Lucidenic acids (general) | mdpi.com |

| Ganoderma curtisii | Not specified | Lucidenic acids (general) | mdpi.com |

| Amauroderma rugosum | Not specified | Lucidenic acids (general) | mdpi.com |

Influence of Cultivation Substrates and Bioreactor Conditions on Triterpenoid Profiles

The synthesis and accumulation of lucidenic acids and other triterpenoids in Ganoderma species are significantly affected by cultivation parameters, including the growth substrate and bioreactor conditions. frontiersin.orgnih.gov

Cultivation Substrates

There are two primary methods for the artificial cultivation of G. lucidum fruiting bodies: wood log cultivation (WGL) and substitute cultivation (SGL), which uses materials like agricultural by-products. nih.govnih.gov Research comparing these two methods has revealed significant differences in the resulting triterpenoid profiles.

A study using untargeted metabolomics found that G. lucidum grown on wood logs (WGL) exhibited a significantly higher total triterpenoid content compared to those grown on substitute substrates (SGL). frontiersin.orgnih.gov Specifically, the combined content of 13 identified lucidenic acids, including this compound, was 2.19 times greater in WGL samples. frontiersin.org While this compound itself was not among the most significantly altered individual compounds, several other lucidenic acids (A, D1, F, G, and J) were found in markedly higher concentrations in the WGL samples. frontiersin.orgnih.gov This suggests that the natural wood substrate provides precursors or conditions that are more favorable for the biosynthesis of this class of compounds. frontiersin.org

The choice of substrate and supplements is crucial. Common substrates include hardwood sawdust, rice hulls, and agricultural wastes like wheat straw and cotton stalks. The addition of specific nutrients can also modulate triterpenoid production. For example, enriching substrates with additives like olive oil, copper, or manganese sulfate (B86663) has been shown to enhance the production of ganoderic acids, a closely related group of triterpenoids.

| Cultivation Method | Key Findings on Triterpenoid Profiles | Reference |

| Wood Log Cultivation (WGL) | Significantly higher total triterpenoid content compared to SGL. | frontiersin.org, nih.gov |

| 2.19-fold higher combined content of 13 lucidenic acids (including A, B, C, D1, E2, F, G, J, K, L, M, and N). | frontiersin.org, frontiersin.org | |

| Significantly higher levels of Lucidenic acid A, D1, F, G, and J. | nih.gov, nih.gov | |

| Substitute Cultivation (SGL) | Lower total triterpenoid content. | frontiersin.org, nih.gov |

| Higher levels of other triterpenoids like ganosporelactone B and ganoderol A. | nih.gov, nih.gov |

Bioreactor Conditions

For industrial-scale production, G. lucidum is often grown in liquid culture within bioreactors. nih.gov Optimizing the physical and chemical environment in these systems is critical for maximizing the yield of triterpenoids. Key parameters include pH, temperature, dissolved oxygen (DO), and aeration.

In one study, response surface methodology was used to optimize conditions for triterpene acid (TA) production in a 5-L stirred bioreactor. The optimal conditions were determined to be an initial pH of 5.9, a DO level of 20.0%, and a temperature of 28.6°C, which yielded 308.1 mg/L of TAs. nih.gov These conditions were successfully scaled up to a 200-L bioreactor, achieving a TA production of 295.3 mg/L. nih.gov

Other research has focused on different culture strategies. A two-stage liquid culture, involving an initial growth phase followed by a static culture phase, proved efficient for ganoderic acid production. researchgate.net In the static culture stage, limiting nitrogen, supplying adequate carbon, and ensuring sufficient air supply significantly improved the accumulation of triterpenoids, reaching a total yield of 963 mg/L for five specific ganoderic acids. researchgate.net This suggests that inducing a degree of stress after an initial growth period can trigger secondary metabolite production.

Strategies for Enhanced this compound Production

Given the interest in lucidenic acids, various strategies have been developed to enhance their production in G. lucidum. These approaches range from optimizing culture conditions to metabolic and genetic engineering.

Elicitation

Elicitation involves the addition of signaling molecules or stressors to the culture medium to induce a defense response in the fungus, which often includes the upregulation of secondary metabolite biosynthesis. scirp.orgscirp.org

Salicylic acid (SA) and Calcium (Ca²⁺): Spraying developing fruiting bodies with SA was found to increase triterpenoid content by 23.32%. The combination of SA and Ca²⁺ also significantly improved the content of triterpenoids and polysaccharides. nih.gov The addition of Ca²⁺, particularly when coupled with nitrogen limitation, was shown to enhance the production of ganoderic acid T by up-regulating key biosynthetic genes. nih.gov

Other Elicitors: Molecules like methyl jasmonate and phenobarbital (B1680315) have been used to increase active components in submerged fermentation. nih.gov The addition of ethephon (B41061) (an ethylene-releasing compound) to a culture medium increased ganoderic acid production by 90% and upregulated the transcription of the HMGR and OSC genes. scirp.org

Metabolic and Genetic Engineering

A more direct approach involves modifying the genetic machinery of the fungus to boost the biosynthetic pathways leading to triterpenoids. The biosynthesis of these compounds from lanosterol (B1674476) is catalyzed by a series of enzymes, including those from the cytochrome P450 (CYP) family. scirp.org The key regulatory steps in the main pathway are targets for genetic manipulation. mdpi.com

Overexpression of Key Genes: The genes for several key enzymes in the triterpenoid biosynthesis pathway have been identified in G. lucidum. These include 3-hydroxy-3-methylglutaryl-CoA reductase (hmgr), squalene (B77637) synthase (sqs), and lanosterol synthase (ls, also known as oxidosqualene cyclase or osc). nih.govscirp.orgmdpi.com Studies have shown that up-regulating the expression of these genes, either through elicitation or direct genetic modification, leads to enhanced production of ganoderic acids and other triterpenoids. scirp.orgnih.gov

Strain Improvement

Traditional breeding and mutation techniques can be used to develop new fungal strains with superior production capabilities.

Mutation Breeding: A new G. lucidum variety (GL_V2), developed through mutation breeding, exhibited a 1.4-fold increase in total triterpenoid content compared to a widely cultivated strain. nih.gov

UV Irradiation: The use of ultraviolet ray irradiation has been identified as a viable method for strain improvement to increase yields.

Isolation and Purification Methodologies for Lucidenic Acid C

Extraction Techniques from Fungal Biomass

The initial step in isolating lucidenic acid C is the extraction of total triterpenoids from the fungal source, typically the dried and powdered fruiting bodies of Ganoderma species. tandfonline.comkopri.re.kr Various solvents and methods have been employed to maximize the yield of these compounds.

Commonly used solvents include ethanol (B145695), methanol, and chloroform (B151607). nih.gov Ethanol extraction is frequently reported, with concentrations ranging from 45% to 95%. nih.govsemanticscholar.org One study noted that a 6 kg batch of dried G. lucidum fruiting bodies was extracted with 242 liters of ethanol, which was then concentrated and partitioned with chloroform. tandfonline.com

To enhance extraction efficiency and reduce processing time, several advanced techniques have been developed. Ultrasonic-assisted extraction utilizes sound waves to disrupt cell walls, improving solvent penetration. chemmethod.comnih.gov Studies have optimized conditions for this method, finding factors like ethanol concentration (e.g., 87%), solid-to-liquid ratio, and extraction time (e.g., 36 minutes) to be critical for maximizing triterpenoid (B12794562) yield. semanticscholar.org Other methods explored include microwave extraction, reflux extraction, and supercritical CO₂ fluid extraction, each offering different advantages in terms of efficiency and selectivity. cabidigitallibrary.org

Table 1: Comparison of Extraction Techniques for Triterpenoids from Ganoderma Biomass

| Extraction Method | Solvent(s) | Key Parameters/Conditions | Reported Yield/Efficiency | Reference(s) |

|---|---|---|---|---|

| Maceration/Soaking | Ethanol, Methanol | Room temperature extraction. | Standard baseline method. | kopri.re.kr |

| Reflux Extraction | 95% Ethanol | Extraction at 90°C. | Total triterpenoid extraction rate of 5.11%. | cabidigitallibrary.org |

| Ultrasonic-Assisted | Ethanol (e.g., 87%) | Optimized for time (e.g., 36 min) and solid-to-liquid ratio (e.g., 1:28). | Extraction rate of 7.338 ± 0.150 mg/g. | semanticscholar.org |

| Microwave-Assisted | 95% Ethanol | 90°C, 800 W power, 5 min extraction time. | Total triterpenoid extraction rate of 5.11%. | cabidigitallibrary.org |

| Supercritical CO₂ | CO₂ with entrainer | Edible alcohol (30%-50%) used as an entrainer. | Triterpene content in extracts reached 18.16%. | cabidigitallibrary.org |

Chromatographic Separation Approaches

Following extraction, the crude extract contains a complex mixture of triterpenoids, including various lucidenic and ganoderic acids, which must be separated to isolate pure this compound. nih.govresearchgate.net This is primarily achieved through a series of chromatographic techniques.

High-performance liquid chromatography (HPLC), particularly in its semi-preparative and preparative formats, is a crucial tool for isolating specific triterpenoids like this compound. researchgate.netgoogle.com Reverse-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 column. nih.govjfda-online.com

In a typical procedure, the crude triterpenoid extract is dissolved in a solvent such as 95% ethanol and injected into the HPLC system. researchgate.netresearchgate.net The separation is achieved using a gradient mobile phase, often a mixture of acetonitrile (B52724) and an aqueous solution containing a small percentage of acid, like acetic or formic acid, to improve peak shape and resolution. jfda-online.commdpi.com For instance, a gradient elution of acetonitrile and 2% acetic acid has been used successfully. jfda-online.com The eluting compounds are monitored by a UV detector, usually at wavelengths between 243 nm and 254 nm, where triterpenoids exhibit strong absorbance. researchgate.netjfda-online.commdpi.com

Fractions corresponding to specific peaks on the chromatogram are collected. researchgate.netresearchgate.net In one study, a crude extract was separated into seven major peaks, with the fraction corresponding to this compound being collected for further processing. researchgate.netresearchgate.net

Table 2: Example Conditions for Semi-Preparative HPLC Separation of Lucidenic Acids

| Parameter | Description | Reference(s) |

|---|---|---|

| System | Semi-preparative HPLC | researchgate.netresearchgate.netnih.gov |

| Column | Reverse-Phase C18 | nih.govjfda-online.com |

| Mobile Phase | Gradient of acetonitrile and water (often with acetic or formic acid). | jfda-online.commdpi.com |

| Detection | UV at 243-254 nm. | researchgate.netjfda-online.commdpi.com |

| Sample Prep | Crude triterpenoid extract dissolved in ethanol. | researchgate.net |

| Outcome | Collection of fractions containing individual lucidenic acids, including C. | researchgate.netresearchgate.net |

Before the final purification by HPLC, preliminary separation is often performed using various column chromatography methods to enrich the triterpenoid fraction and remove other classes of compounds. cabidigitallibrary.orgscite.ai

Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used technique for the initial fractionation of the crude extract. tandfonline.comkopri.re.kr The extract is loaded onto a column packed with silica gel and eluted with a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or chloroform and a more polar solvent like ethyl acetate (B1210297) or methanol. kopri.re.krtandfonline.com This process separates the compounds based on their polarity, yielding several fractions with increasing enrichment of triterpenoids. nih.gov

Sephadex LH-20 Column Chromatography: This technique separates compounds based on molecular size and polarity. It is often used as a subsequent purification step after silica gel chromatography to further refine the triterpenoid fractions. scite.ainih.gov

Macroporous Adsorption Resins: Resins such as AB-8 have been found effective for the separation and purification of triterpenoids from fermentation broths and extracts. cabidigitallibrary.org The process involves optimizing conditions like flow rate and pH for sample loading, followed by gradient elution to recover the target compounds. cabidigitallibrary.org

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been applied for the efficient preparation of related ganoderic acids. google.com It offers advantages such as large preparation amounts and high efficiency, avoiding irreversible adsorption that can occur with solid-phase columns. google.com

Preparative and Semi-Preparative Liquid Chromatography

Crystallization and Sample Preparation for Research Applications

The final step in the purification process is crystallization, which yields the pure compound. After the desired fractions containing this compound are collected from preparative or semi-preparative HPLC, the solvent is removed, typically using a rotary evaporator. researchgate.netresearchgate.net The concentrated fraction is then allowed to stand, often for several days, to facilitate crystallization. researchgate.net this compound has been successfully isolated as transparent, needle-like crystals. researchgate.net Solvents such as ethyl acetate (EtOAc) are often used in the crystallization process. tandfonline.com

For research applications, the identity and purity of the isolated this compound must be confirmed. A small amount of the crystalline product is dissolved in an appropriate solvent for analysis. researchgate.net The structure is unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), by comparing the resulting data with published values for the compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Lucidenic Acid C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

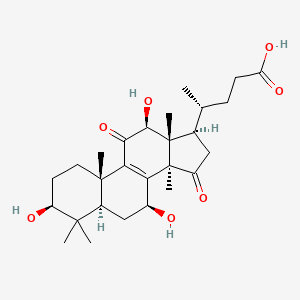

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like lucidenic acid C. Through various NMR experiments, a comprehensive picture of the carbon skeleton and the placement of functional groups can be assembled. The structure of this compound has been determined to be 3β, 7β, 12β-trihydroxy-4,4,14α-trimethyl-11,15-dioxo-5α-chol-8-en-24-oic acid. tandfonline.com

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, characteristic signals reveal the presence of multiple methyl groups and methine protons attached to hydroxyl-bearing carbons. tandfonline.comtandfonline.com For instance, the oxidation of the hydroxyl group in this compound to a carbonyl group to form lucidenic acid D results in the disappearance of the signal for the methine group bearing the hydroxy group in the ¹H-NMR spectrum. tandfonline.com The analysis of coupling constants in the ¹H-NMR spectrum can help determine the conformation of the rings, such as the chair-shaped ring A in this compound. tandfonline.com

Table 1: ¹H NMR Spectroscopic Data for this compound (Data may vary slightly based on solvent and instrument parameters)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-3 | ~3.21 | dd | 8.7, 8.7 |

| H-7 | ~4.83 | dd | 8.7, 8.7 |

| H-12 | ~4.38 | s | |

| Methyl Protons | 0.91 - 1.56 | s, d |

This table is a representation of typical values and may not be exhaustive.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. The ¹³C NMR spectrum of this compound shows distinct signals for its 27 carbon atoms, including those of carbonyl groups, hydroxyl-bearing carbons, and methyl groups. tandfonline.comtandfonline.com The chemical shifts of the carbonyl carbons are typically observed in the downfield region of the spectrum. tandfonline.com The presence of a carbonyl group at C-3 in a related compound, lucidenic acid B, is indicated by a signal at δ 217.1 ppm, which contrasts with the hydroxyl-bearing carbon signal in this compound. tandfonline.com

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data may vary slightly based on solvent and instrument parameters)

| Carbon | Chemical Shift (δ ppm) |

| C-3 | ~78.3 |

| C-7 | ~65.8 |

| C-11 | ~215.7 |

| C-12 | ~78.3 |

| C-15 | ~199.6 |

| C-24 (Carboxyl) | ~178.0 |

This table highlights key carbons and is a representation of typical values.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. sdsu.eduyoutube.com For example, COSY can confirm the coupling between protons on the same or adjacent carbons in the steroid-like ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edulibretexts.org This is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.orgblogspot.com This is particularly useful for connecting different parts of the molecule, including assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. blogspot.comwisc.edu

Carbon-13 (13C) NMR Analysis

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS confirms its molecular formula as C₂₇H₄₀O₇. semanticscholar.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com HRMS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. semanticscholar.orgsciopen.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then fragmenting it to observe the resulting product ions. ekb.eg This fragmentation pattern provides valuable structural information. nih.govresearchgate.net For this compound, MS/MS analysis reveals characteristic fragmentation pathways, such as the loss of water (H₂O) and carbon dioxide (CO₂) molecules. semanticscholar.orgresearchgate.net The fragmentation patterns are highly dependent on the positions of functional groups like hydroxyl and carbonyl groups on the tetracyclic skeleton, aiding in their precise localization. researchgate.net This technique is particularly useful for identifying and differentiating isomers of triterpenoids. researchgate.net

Molecular Networking Approaches for Analog Discovery

Molecular networking has emerged as a powerful strategy for the rapid dereplication and discovery of novel analogs from complex mixtures, such as extracts from Ganoderma lucidum. nih.gov This computational approach organizes large tandem mass spectrometry (MS/MS) datasets into visual networks based on spectral similarity. In this framework, molecules with similar chemical scaffolds and fragmentation patterns cluster together, greatly accelerating the identification of known compounds and the targeted discovery of new, structurally related molecules. nih.gov

In the context of analyzing constituents from Ganoderma lucidum spores, molecular networking combined with targeted Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has been successfully employed to characterize the chemical profile. nih.gov Within a generated molecular network, this compound was identified by its proximity to other known triterpenoids. nih.gov Its node in the network exhibited a fragmentation pattern similar to its molecular neighbors, allowing for its confident annotation in a large-scale dataset without prior purification. nih.gov This approach highlights the efficiency of molecular networking in navigating the chemical complexity of natural extracts to pinpoint specific compounds and their derivatives. nih.gov

Table 1: Representative Mass Spectrometry Data for this compound Identification

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C27H40O7 | tandfonline.comglpbio.com |

| Molecular Weight | 476.6 g/mol | glpbio.commedchemexpress.com |

| Identification Method | LC-QTOF-MS analysis within a molecular networking framework. | nih.gov |

| Key Identification Feature | Exhibited a similar MS/MS fragmentation pattern to neighboring nodes (analogs) in the molecular network, leading to its identification. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information about the functional groups and conjugated systems present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a compound reveals the characteristic vibrational frequencies of its chemical bonds. For a complex triterpenoid (B12794562) like this compound, the spectrum is expected to show distinct absorption bands corresponding to its multiple functional groups. Based on data from structurally similar nortriterpenoids and lucidones isolated from Ganoderma species, characteristic IR absorptions include a broad band for hydroxyl (-OH) groups around 3400-3500 cm⁻¹ and sharp, strong peaks for carbonyl (C=O) groups. mdpi.comtandfonline.com Specifically, absorptions for ketone and carboxylic acid carbonyls typically appear in the region of 1680-1743 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, particularly conjugated systems, within a molecule. The α,β-unsaturated ketone system in the core ring structure of this compound is the primary chromophore responsible for its UV absorption. Studies on related compounds, such as lucidone (B1675363) B, which contains a similar chromophoric system, show a maximum absorption (λmax) at approximately 255 nm. tandfonline.com Analysis of Ganoderma extracts containing various ganoderic and lucidenic acids consistently shows significant spectral absorption between 200 nm and 270 nm. scribd.com

Table 2: Characteristic IR and UV-Vis Spectroscopic Data for this compound and Related Triterpenoids

| Spectroscopic Technique | Functional Group/Chromophore | Expected/Reported Absorption Range | Source |

|---|---|---|---|

| Infrared (IR) | Hydroxy (O-H) | ~3400–3500 cm⁻¹ (broad) | mdpi.comtandfonline.com |

| Infrared (IR) | Carbonyl (C=O) of ketones/acids | ~1680–1743 cm⁻¹ (strong) | mdpi.com |

| Ultraviolet-Visible (UV-Vis) | α,β-Unsaturated Ketone | λmax ~252–255 nm | tandfonline.comresearchgate.net |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, HPLC-DAD, UHPLC-Q-Orbitrap-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of triterpenoids from Ganoderma extracts. jocpr.com It offers high selectivity and sensitivity, enabling both the rapid qualitative identification and quantitative analysis of known and unknown compounds. jocpr.com In typical applications, chromatographic separation is achieved on a C18 reversed-phase column. The eluent is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, commonly in positive ion mode. jocpr.comfrontiersin.org This approach has been used to establish the mass spectra and fragmentation patterns for numerous ganoderic and lucidenic acids, creating a reference for their identification in new samples. frontiersin.org

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC-DAD is a robust and widely used method for the quantitative determination and fingerprinting of triterpenoids in Ganoderma products. akjournals.comsciopen.com The diode-array detector measures UV-Vis absorbance across a range of wavelengths simultaneously. For lucidenic acids and related triterpenoids, the detection wavelength is typically set at their λmax, around 252 nm or 254 nm, to ensure optimal sensitivity. researchgate.netakjournals.com The method often employs a C18 column with a gradient elution system composed of acetonitrile (B52724) and acidified water (e.g., with phosphoric acid) to achieve effective separation of the various triterpenoid isomers. akjournals.comsemanticscholar.org

Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS): This state-of-the-art technique provides unparalleled resolution and mass accuracy, making it ideal for comprehensive, untargeted metabolomic profiling of Ganoderma species. nih.govfrontiersin.org UHPLC-Q-Orbitrap-MS has been instrumental in identifying large numbers of metabolites, including tentatively identifying 96 triterpenoids in one study. nih.govresearchgate.net This high-throughput method can clearly distinguish different triterpenoid profiles between various Ganoderma samples, revealing significant differences in the levels of specific compounds, including lucidenic acids. nih.govresearchgate.net The high sensitivity and resolving power of the Orbitrap mass analyzer allow for the confident identification of compounds even at low concentrations within a complex matrix. semanticscholar.org

Table 3: Overview of Hyphenated Techniques and Typical Parameters for this compound Analysis

| Technique | Column Type | Mobile Phase Example | Detection Method | Primary Application | Source |

|---|---|---|---|---|---|

| LC-MS | Reversed-phase C18 | Acetonitrile / 0.1% Acetic Acid in Water (gradient) | ESI or APCI-MS | Qualitative and quantitative analysis. | jocpr.comfrontiersin.org |

| HPLC-DAD | Reversed-phase C18 | Acetonitrile / 0.1% Phosphoric Acid in Water (gradient) | DAD at ~254 nm | Quantitative analysis and chemical fingerprinting. | akjournals.comsemanticscholar.org |

| UHPLC-Q-Orbitrap-MS | Acquity UPLC BEH C18 (1.7 µm) | Acetonitrile / 0.1% Formic Acid in Water (gradient) | High-Resolution MS (Orbitrap) | Untargeted metabolomics and comprehensive profiling. | nih.govfrontiersin.orgresearchgate.netnih.gov |

Biosynthetic Pathways of Lucidenic Acids

Mevalonate (B85504) (MVA) Pathway as the Primary Biosynthetic Route

The biosynthesis of all Ganoderma triterpenoids, including lucidenic acids, originates from the MVA pathway. researchgate.netnih.gov This fundamental metabolic route begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). researchgate.net These five-carbon (C5) units are the universal building blocks for all isoprenoids. thescipub.com

The MVA pathway can be broadly divided into several key stages:

Formation of HMG-CoA: The pathway initiates with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scirp.org

Conversion to Mevalonate: HMG-CoA is then reduced to mevalonate (MVA). scirp.org

Synthesis of IPP: Mevalonate undergoes a series of phosphorylation and decarboxylation reactions to yield IPP. scirp.org

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated to the C15 compound, farnesyl pyrophosphate (FPP). nih.gov

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head to create the C30 hydrocarbon, squalene. scielo.org.mx

Cyclization to Lanosterol (B1674476): Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized to produce lanosterol, the first tetracyclic triterpenoid (B12794562) precursor of all ganoderic and lucidenic acids. scielo.org.mxscirp.org

This pathway is considered the predominant route for triterpenoid biosynthesis in fungi. thescipub.com

Role of Key Enzymes in Lanosterol and Lucidenic Acid Biosynthesis

Several key enzymes play pivotal roles in the conversion of basic precursors into the complex structures of lanosterol and the subsequent diversification into lucidenic acids.

2,3-Oxidosqualene Lanosterol Cyclase (OSC)

Following the formation of squalene, it is first converted to (S)-2,3-oxidosqualene. uniprot.org The enzyme 2,3-oxidosqualene lanosterol cyclase (OSC), also known as lanosterol synthase (LS), then catalyzes the complex cyclization of this linear substrate into the tetracyclic structure of lanosterol. scirp.orguniprot.orgnih.gov This intricate reaction establishes the core sterol nucleus from which all subsequent modifications leading to lucidenic acids will occur. uniprot.org The activity of OSC is a crucial determinant in the production of the foundational skeleton of these bioactive compounds. scirp.org

Cytochrome P450 (CYP450) Enzymes in Triterpenoid Diversification

Once lanosterol is formed, a vast array of structurally diverse triterpenoids, including the various lucidenic acids, is generated through a series of modifications. mdpi.com Cytochrome P450 (CYP450) enzymes, a large and versatile superfamily of monooxygenases, play a critical role in this diversification. mdpi.comfrontiersin.org These enzymes catalyze a wide range of reactions, including oxidation, hydroxylation, and other modifications of the lanosterol skeleton. scirp.orgfrontiersin.org The Ganoderma lucidum genome contains a significant number of CYP450 genes, many of which are believed to be involved in the biosynthesis of ganoderic and lucidenic acids. mdpi.comscirp.org The specific actions of different CYP450s on the lanosterol core are responsible for the creation of the various keto, hydroxyl, and acetoxy groups at different positions (such as C3, C7, C12, and C15) that characterize the different lucidenic acid structures. mdpi.comnih.gov

Genetic Regulation of Biosynthetic Genes

The biosynthesis of lucidenic acids is tightly controlled at the genetic level. The expression of key genes in the MVA pathway and subsequent modification steps can significantly impact the final yield of these compounds. Several important genes involved in this regulation include:

Hmgr (3-hydroxy-3-methylglutaryl-CoA reductase): This gene encodes a key rate-limiting enzyme in the early stages of the MVA pathway. thescipub.com Upregulation of Hmgr has been shown to enhance the production of ganoderic acids. plos.org

Fps (farnesyl pyrophosphate synthase): This gene codes for the enzyme that synthesizes FPP, the precursor to squalene. mdpi.com Regulation of Fps expression is important for controlling the supply of precursors for triterpenoid synthesis. nih.gov

The expression of these and other biosynthetic genes can be modulated by various transcription factors. nih.govfrontiersin.org For example, the transcription factor Glmhr has been found to increase lanosterol content by regulating the expression of the Fps gene. mdpi.comnih.gov

Elicitation Strategies for Biosynthesis Modulation

The production of lucidenic acids and other triterpenoids in Ganoderma lucidum can be enhanced through the use of elicitors, which are compounds that trigger a defense or stress response in the organism, often leading to increased production of secondary metabolites. scirp.orgmdpi.com

Methyl jasmonate (MeJA) is a well-studied elicitor in this context. scirp.orgmdpi.com MeJA, a plant hormone derivative, has been shown to significantly induce the biosynthesis of ganoderic acids. frontiersin.orgmdpi.com Studies have demonstrated that the application of MeJA can up-regulate the transcriptional levels of several key biosynthetic genes, including Hmgr, Sqs, and Osc. nih.govmdpi.com For instance, treatment with MeJA has been reported to increase the expression of Hmgr and Sqs by approximately 3.5-fold and 2.0-fold, respectively. mdpi.com This hormonal cue is believed to initiate a signaling cascade, possibly involving reactive oxygen species (ROS), that leads to a metabolic rearrangement favoring the production of these secondary metabolites. nih.govmdpi.com

| Stage | Key Genes Involved | Effect of Methyl Jasmonate (MeJA) Elicitation |

| Early MVA Pathway | Hmgr, Mvd | Upregulation of gene expression nih.govmdpi.com |

| FPP Synthesis | Fps | Regulation by transcription factors like Glmhr nih.gov |

| Squalene Synthesis | Sqs | Upregulation of gene expression nih.govmdpi.com |

| Lanosterol Synthesis | Osc (Ls) | Upregulation of gene expression nih.govmdpi.com |

Mechanistic Investigations of Cellular and Molecular Activities of Lucidenic Acid C

Anti-Proliferative and Cytotoxic Cellular Mechanisms

Lucidenic acid C has demonstrated the ability to inhibit the growth of and induce toxicity in various cancer cells through several distinct mechanisms.

Induction of Cell Cycle Arrest (e.g., G1 Phase)

Research has shown that this compound can interfere with the normal progression of the cell cycle in cancer cells. spandidos-publications.comnih.gov Specifically, studies on human leukemia HL-60 cells indicated that treatment with this compound resulted in cell cycle arrest at the G1 phase. nih.gov This halting of the cell cycle prevents the cells from entering the S phase (DNA synthesis), effectively stopping their proliferation. spandidos-publications.comnih.gov This G1 phase arrest is a key component of the cytotoxic effects observed with lucidenic acids. mdpi.comencyclopedia.pubresearchgate.net

Activation of Apoptosis Pathways (e.g., Caspase-9, Caspase-3, PARP Cleavage)

While the direct apoptotic mechanisms of this compound are less studied compared to other lucidenic acids, the broader family of lucidenic acids is known to induce apoptosis, or programmed cell death. mdpi.comencyclopedia.pubresearchgate.net For instance, lucidenic acid B has been shown to trigger apoptosis in cancer cells through the activation of a mitochondrial-mediated pathway. nih.gov This process involves the activation of initiator caspase-9 and executioner caspase-3, which subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.comencyclopedia.pubresearchgate.net The cleavage of PARP is a critical step in the execution of apoptosis. nih.govmdpi.com Caspase-9 activation is a key event that follows the release of cytochrome c from the mitochondria, initiating a cascade that leads to cell death. nih.govbiovendor.com

Effects on Cancer Cell Lines (e.g., A549, HepG2, COLO205, HL-60)

This compound has been observed to exert cytotoxic and anti-proliferative effects across a range of human cancer cell lines. It has shown moderate inhibitory activity against the proliferation of A549 human lung adenocarcinoma cells, with a reported half-maximal inhibitory concentration (IC50) between 52.6 and 84.7 μM. mdpi.comencyclopedia.pub Additionally, cytotoxic effects have been noted in COLO205 (colon cancer), HepG2 (liver cancer), and HL-60 (leukemia) cell lines, although its potency in these lines was found to be less than that of lucidenic acids A and B. mdpi.comencyclopedia.pubresearchgate.netencyclopedia.pub

Table 1: Effect of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | IC50 (μM) |

| A549 | Human Lung Adenocarcinoma | Moderate inhibitory activity against proliferation | 52.6 - 84.7 mdpi.comencyclopedia.pub |

| HepG2 | Human Liver Carcinoma | Cytotoxic effect | Not specified |

| COLO205 | Human Colon Carcinoma | Cytotoxic effect | Not specified |

| HL-60 | Human Promyelocytic Leukemia | Cytotoxic effect, G1 phase cell cycle arrest nih.gov | Not specified |

Potential Inhibition of Eukaryotic DNA Polymerases

While specific studies on this compound are limited in this area, other related lucidenic acids have been shown to inhibit eukaryotic DNA polymerases. For example, lucidenic acid O has been identified as an inhibitor of these enzymes. mdpi.comencyclopedia.pubresearchgate.netnih.gov This inhibition of DNA polymerases would directly interfere with DNA replication, contributing to the anti-proliferative effects of these compounds. nih.gov

Anti-Metastatic and Anti-Invasive Mechanisms

In addition to its effects on cell growth, this compound is involved in mechanisms that may counteract cancer cell invasion and metastasis.

Inhibition of Matrix Metallopeptidase-9 (MMP-9) Activity

This compound has been identified as a natural compound that can inhibit the activity of matrix metallopeptidase-9 (MMP-9). medchemexpress.com Research has shown that this compound, along with lucidenic acids A, B, and N, can inhibit the invasion of HepG2 liver cancer cells without affecting cell viability at a concentration of 50 µM after 24 hours of incubation. mdpi.comencyclopedia.pubresearchgate.net This anti-invasive effect is thought to be associated with the suppression of MMP-9 activity. mdpi.comencyclopedia.pubresearchgate.net MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. researchgate.netcapes.gov.br Molecular docking studies have further suggested that lucidenic acids, including C, can bind to matrix metalloproteinases. encyclopedia.pub The inhibition of phorbol-12-myristate-13-acetate (PMA)-induced MMP-9 activity by this compound highlights its potential anti-invasive properties in hepatoma cells. medchemexpress.com

Transcriptional Regulation of MMP-9 Expression

This compound, a lanostane (B1242432) triterpenoid (B12794562) derived from Ganoderma lucidum, has been identified as an inhibitor of matrix metalloproteinase-9 (MMP-9) activity, suggesting its potential role in modulating cellular invasion processes. medchemexpress.commedchemexpress.com While much of the detailed mechanistic research has focused on the closely related lucidenic acid B, the findings provide a strong basis for understanding the potential actions of this compound. Studies have demonstrated that lucidenic acids can suppress the expression of MMP-9 at the transcriptional level. researchgate.netnih.gov

Research using lucidenic acid B in phorbol-12-myristate-13-acetate (PMA)-induced human hepatoma HepG2 cells revealed a dose-dependent reduction in MMP-9 messenger RNA (mRNA) levels. researchgate.netdoi.org This indicates that the regulatory effects of lucidenic acid on MMP-9 occur, at least in part, by controlling the transcription of the MMP-9 gene. doi.orgoup.com The anti-invasive properties of lucidenic acids A, B, C, and N have been linked to this suppression of MMP-9 activity. nih.govoup.comcapes.gov.br

Modulation of Signal Transduction Pathways

The regulation of MMP-9 expression by lucidenic acids is intricately linked to their ability to modulate key intracellular signal transduction pathways that govern gene expression. doi.orgencyclopedia.pub

Inactivation of MAPK/ERK1/2 Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is a critical regulator of cellular processes, including proliferation and invasion. Research on lucidenic acid B has shown that it inhibits the PMA-induced phosphorylation of ERK1/2 in HepG2 cells. researchgate.netnih.govoup.com This inactivation of the MAPK/ERK1/2 pathway is a key mechanism through which lucidenic acid suppresses MMP-9 expression. researchgate.netresearchgate.net The combined treatment of HepG2 cells with lucidenic acid B and specific MEK inhibitors (PD98059 and U0126), which block the MAPK/ERK pathway, resulted in a synergistic decrease in MMP-9 expression and cell invasion, further supporting the role of this pathway. researchgate.netnih.gov

Reduction of NF-κB DNA-Binding Activity

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival, including MMP-9. researchgate.netoup.com Studies have demonstrated that lucidenic acid B strongly inhibits the PMA-stimulated DNA-binding activity of NF-κB in a dose-dependent manner in HepG2 cells. researchgate.netnih.govoup.com This inhibition is associated with a decrease in the nuclear levels of the NF-κB p65 subunit. oup.com By preventing NF-κB from binding to its target DNA sequences in the MMP-9 promoter, lucidenic acid effectively downregulates MMP-9 gene transcription. doi.orgencyclopedia.pub This effect is linked to the suppression of IκBα protein activation and an enhancement of IκBα protein expression. encyclopedia.pubresearchgate.netmdpi.com

Reduction of AP-1 DNA-Binding Activity

Activator Protein-1 (AP-1) is another crucial transcription factor implicated in the regulation of MMP-9. researchgate.netoup.com Composed of proteins from the Jun and Fos families, AP-1 activity is also modulated by the MAPK signaling pathway. Research has shown that lucidenic acid B treatment leads to a dose-dependent inhibition of PMA-induced AP-1 DNA-binding activity in HepG2 cells. researchgate.netnih.govoup.com This reduction in AP-1 binding is accompanied by a decrease in the nuclear protein levels of c-Jun and c-Fos. researchgate.netoup.com The inhibition of both NF-κB and AP-1 DNA-binding activities represents a multi-pronged mechanism by which lucidenic acids transcriptionally repress MMP-9 expression. nih.govoup.com

Anti-Inflammatory Cellular Modulations

Lucidenic acids, including this compound, are recognized for their anti-inflammatory properties, which are exerted through the modulation of various cellular pathways. cymitquimica.comfrontiersin.orgresearchgate.net

Suppression of Nitric Oxide Production (e.g., in RAW264.7 cells)

Nitric oxide (NO) is a key signaling molecule and a mediator of inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses. Studies on murine macrophage-like RAW264.7 cells have shown that extracts from Ganoderma lucidum containing various lucidenic acids can attenuate the release of NO induced by lipopolysaccharide (LPS). doi.orgencyclopedia.pubmdpi.com While specific data for this compound is part of a broader extract analysis, related compounds like lucidenic acid R have been shown to suppress NO production in stimulated RAW264.7 cells. doi.orgencyclopedia.pubmdpi.com The general mechanism involves the inhibition of iNOS expression, which is often controlled by the NF-κB pathway, linking the anti-inflammatory effects to the signal modulation activities discussed previously. nih.govresearchgate.net

Table 1: Summary of Mechanistic Findings for Lucidenic Acid's Effect on MMP-9

| Mechanism | Key Protein/Factor | Effect of Lucidenic Acid | Cell Line |

| Transcriptional Regulation | MMP-9 mRNA | Downregulation | HepG2 |

| Signal Transduction | Phospho-ERK1/2 | Inactivation/Reduction | HepG2 |

| Signal Transduction | NF-κB | Reduced DNA-Binding Activity | HepG2 |

| Signal Transduction | AP-1 | Reduced DNA-Binding Activity | HepG2 |

Table 2: Summary of Anti-Inflammatory Cellular Modulation

| Cellular Response | Cell Line | Inducing Agent | Effect of Lucidenic Acid-Containing Extracts |

| Nitric Oxide (NO) Production | RAW264.7 | Lipopolysaccharide (LPS) | Suppression |

Inhibition of Protein Denaturation

Research into the anti-inflammatory properties of various lucidenic acids has included the investigation of their ability to inhibit protein denaturation. For instance, in vitro studies have demonstrated that lucidenic acid A exhibits anti-inflammatory activity by inhibiting protein denaturation. However, specific studies focusing on the capacity of this compound to inhibit protein denaturation have not been identified in the current body of scientific literature.

Anti-Viral Cellular Interactions

This compound has been implicated in various anti-viral cellular interactions, with research exploring its effects on viral enzyme activity and antigen activation.

Inhibition of Viral Enzyme Activity (e.g., HIV Reverse Transcriptase, HIV-1 Protease)

While the broader family of lucidenic acids has shown potential in inhibiting enzymes crucial for the replication of the human immunodeficiency virus (HIV), specific data on this compound is limited. Research has highlighted the inhibitory effects of other lucidenic acids, such as lucidenic acid O, on HIV reverse transcriptase. mdpi.comencyclopedia.pub Similarly, derivatives of lucidenic acid N, namely 20-hydroxylucidenic acid N and 20(21)-dehydrolucidenic acid N, have been reported to exhibit anti-HIV-1 protease activity. mdpi.comencyclopedia.pub However, studies detailing the direct inhibitory action of this compound on either HIV reverse transcriptase or HIV-1 protease are not currently available.

Modulation of Viral Antigen Activation (e.g., Epstein-Barr Virus Early Antigen)

This compound has been identified as an inhibitor of the activation of the Epstein-Barr virus (EBV) early antigen. mdpi.comencyclopedia.pub The Epstein-Barr virus is associated with several malignant diseases, and the inhibition of its early antigen activation is a key area of anti-viral research. mdpi.comencyclopedia.pub In studies conducted on Raji cells, this compound, along with other lucidenic acids such as A, D2, E2, F, and P, demonstrated this inhibitory effect. mdpi.comencyclopedia.pubresearchgate.net All tested compounds showed potent inhibitory effects on the induction of EBV-EA, with a 96-100% inhibition at a concentration of 1 x 10(3) mol ratio/TPA. researchgate.net

Molecular Docking Studies with Viral Entry Receptors (e.g., hACE2 for SARS-CoV-2)

Molecular docking studies have been employed to investigate the potential of lucidenic acids to interfere with the entry of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) into host cells. These studies have primarily focused on the interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor. mdpi.comencyclopedia.pub While molecular docking has suggested that lucidenic acids A, B, and N can bind to matrix metalloproteinases, which may have implications for inhibiting hepatitis B virus invasion, specific molecular docking studies of this compound with the hACE2 receptor have not been prominently reported. mdpi.comencyclopedia.pub Research has highlighted that lucidenic acid A shows good binding stability to hACE2. mdpi.comencyclopedia.pub

Neurobiological Pathway Modulation

The potential of lucidenic acids to modulate neurobiological pathways has been an area of scientific inquiry, particularly concerning their ability to inhibit cholinesterase enzymes.

Anti-Hyperglycemic and Metabolic Pathway Interventions

This compound, a lanostane triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has been the subject of research for its potential role in managing hyperglycemia and intervening in metabolic pathways. Its mechanisms of action are multifaceted, targeting key enzymes and regulatory proteins involved in glucose metabolism and lipid synthesis.

This compound is among the various triterpenes from Ganoderma lucidum that have demonstrated inhibitory effects on α-glucosidase, as well as on sucrase and maltase. researchgate.net These enzymes, located in the brush border of the small intestine, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. wikipedia.org By inhibiting these enzymes, this compound can delay carbohydrate digestion and consequently reduce the rate of glucose absorption, which helps in managing postprandial blood glucose levels. wikipedia.org While specific IC50 values for this compound are not detailed in the provided search results, studies on related lucidenic acids, such as E and Q, show significant inhibition of α-glucosidase, maltase, and sucrase, suggesting a class effect. mdpi.comencyclopedia.pub For instance, lucidenic acids E and Q were found to inhibit α-glucosidase with IC50 values of 32.5 and 60.1 μM, respectively, and maltase with IC50 values of 16.9 and 51 μM. mdpi.comencyclopedia.pub Lucidenic acid Q also inhibited rat sucrase with an IC50 of 69.1 μM. mdpi.comencyclopedia.pub

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. rcsb.org Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. researchgate.netcapes.gov.br Lucidenic acids have been identified as inhibitors of PTP1B. mdpi.comencyclopedia.pub Specifically, lucidenic acids H and E have demonstrated inhibitory activity against PTP1B in the concentration range of 7.6–41.9 μM. mdpi.comencyclopedia.pub While the direct inhibitory action of this compound on PTP1B is not explicitly quantified in the search results, the activity of other members of the lucidenic acid family suggests that it may also contribute to the anti-hyperglycemic effects through this mechanism. The inhibition of PTP1B enhances insulin sensitivity, thereby promoting glucose uptake and utilization.

Adipogenesis, the formation of fat cells, is a critical process in energy homeostasis, and its dysregulation is linked to obesity and metabolic syndrome. Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. Research has shown that lanostane triterpenes from Ganoderma lucidum, including lucidenic acids, can suppress adipogenesis in 3T3-L1 cells by downregulating SREBP-1c. mdpi.comencyclopedia.pubscielo.org.mxredalyc.org This downregulation leads to a decrease in the expression of downstream targets like fatty acid synthase and acetyl-CoA carboxylase, ultimately reducing lipid accumulation. encyclopedia.pub Although the specific effect of this compound is not singled out, related compounds like butyl lucidenate N have shown to inhibit adipogenesis through this SREBP-1c pathway. encyclopedia.pubscielo.org.mx

| Compound | Biological Target | Reported Activity |

| Lucidenic Acid E | α-Glucosidase | IC50: 32.5 μM mdpi.comencyclopedia.pub |

| Lucidenic Acid Q | α-Glucosidase | IC50: 60.1 μM mdpi.comencyclopedia.pub |

| Lucidenic Acid E | Maltase | IC50: 16.9 μM mdpi.comencyclopedia.pub |

| Lucidenic Acid Q | Maltase | IC50: 51 μM mdpi.comencyclopedia.pub |

| Lucidenic Acid Q | Sucrase | IC50: 69.1 μM mdpi.comencyclopedia.pub |

| Lucidenic Acids H & E | PTP1B | Inhibition Range: 7.6–41.9 μM mdpi.comencyclopedia.pub |

| Butyl Lucidenate N | Adipogenesis | Downregulation of SREBP-1c encyclopedia.pubscielo.org.mx |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Antioxidant Mechanisms at the Cellular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various chronic diseases. This compound, as a component of Ganoderma lucidum extracts, contributes to the antioxidant capacity of this fungus.

Extracts of Ganoderma lucidum containing triterpenoids like lucidenic acids have demonstrated potent free radical scavenging abilities. scielo.org.mxredalyc.orgnih.gov These extracts can effectively scavenge various free radicals, including DPPH, hydroxyl, and superoxide (B77818) radicals. redalyc.orgnih.govfrontiersin.org The antioxidant activity is attributed to the ability of these compounds to donate hydrogen or electrons to neutralize free radicals. d-nb.info While specific data on the free radical scavenging activity of isolated this compound is limited in the provided results, the significant antioxidant effects of triterpenoid-rich fractions suggest its contribution. nih.govfrontiersin.org Studies have shown that the total triterpenoid content is positively correlated with DPPH radical scavenging and total antioxidant activities. nih.govfrontiersin.org

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Non-polar extracts of Ganoderma lucidum, which are rich in triterpenoids including lucidenic acids, have shown strong activity against lipid peroxidation. scielo.org.mxredalyc.org One study highlighted that a fraction containing ganoderic acids A, B, C, and D, and lucidenic acid B had the highest protective effect against lipid peroxidation. mdpi.comencyclopedia.pub Ganoderma lucidum extracts have been shown to inhibit lipid peroxidation and reduce the production of malondialdehyde (MDA), a marker of oxidative stress, in liver homogenates. researchgate.net This protective effect is attributed to the antioxidant properties of its constituent triterpenoids. d-nb.inforesearchgate.net

| Antioxidant Activity | Source/Compound | Observed Effect |

| DPPH Radical Scavenging | Ganoderma lucidum Triterpenoids | Significant scavenging activity correlated with total triterpenoid content. nih.govfrontiersin.org |

| Hydroxyl Radical Scavenging | Ganoderma lucidum Extracts | Demonstrated scavenging ability. redalyc.orgnih.govfrontiersin.org |

| Superoxide Radical Scavenging | Ganoderma lucidum Extracts | Demonstrated scavenging ability. redalyc.orgnih.gov |

| Inhibition of Lipid Peroxidation | Ganoderma lucidum Non-polar Extracts | Strong inhibitory activity. scielo.org.mxredalyc.org |

| Protection Against Lipid Peroxidation | Fraction with Lucidenic Acid B | Highest protective effect observed. mdpi.comencyclopedia.pub |

| Reduction of MDA | Ganoderma lucidum Extracts | Significantly reduced malondialdehyde production. researchgate.net |

Free Radical Scavenging Activities

Immunomodulatory Properties

Scientific inquiry into the specific immunomodulatory activities of this compound, particularly concerning its influence on the induction of Tumor Necrosis Factor-alpha (TNF-α) in human monocytic THP-1 cells, is an area with limited direct evidence in existing literature. Research has more broadly focused on extracts rich in a variety of lucidenic acids derived from the fungus Ganoderma lucidum.

Structure Activity Relationship Sar Studies of Lucidenic Acids

Influence of Specific Functional Groups on Biological Activities

The presence, type, and location of functional groups on the lanostane (B1242432) skeleton of lucidenic acids are determinant factors for their bioactivity. mdpi.com These groups can affect properties such as receptor binding, solubility, and metabolic stability, thereby influencing the pharmacological profile of the molecule. mdpi.comscirp.org

Hydroxyl Group Positions (e.g., C3, C7, C12, C27)

The position and number of hydroxyl (-OH) groups on the lucidenic acid framework play a critical role in their biological effects. researchgate.net For instance, the hydroxyl group at the C3 position has been associated with α-glucosidase inhibitory activity. mdpi.com In the context of HIV-1 protease inhibition, 3-hydroxy lucidenic acids demonstrated stronger inhibition than their 3-oxo counterparts. nih.gov

Lucidenic acids A, B, C, and N, which possess a hydroxyl group at the C7 position and a keto group at the C15 position, have been the subject of numerous pharmacological studies. mdpi.com The antioxidant capacity of triterpenoids is also linked to the number and position of hydroxyl groups. researchgate.net Furthermore, some lucidenic acids, such as G, H, I, J, O, and R, are distinguished by a hydroxyl substitute at C27. mdpi.com The presence of hydroxyl groups at C-3, C-7, and C-15 is considered valuable for potent aldose reductase inhibition. nih.gov

Keto Group Positions (e.g., C3, C15)

The placement of keto (C=O) groups also significantly impacts the biological activity of lucidenic acids. Many pharmacologically studied lucidenic acids, including A, B, and C, feature a keto group at the C15 position. mdpi.com In contrast to the enhanced activity seen with a C3-hydroxyl group for HIV-1 protease inhibition, 3-oxo derivatives of lucidenic acids showed weaker inhibition. nih.gov However, for other activities, the presence of a carbonyl group at C-3 has been noted as a characteristic feature of inhibitors, such as in the case of 5α-reductase inhibition by ganoderic acids, a related class of triterpenoids. nih.gov

Side Chain Modifications (e.g., Carboxyl Group, Double Bonds)

Modifications to the side chain of the lucidenic acid structure are crucial for their pharmacological properties. mdpi.comresearchgate.net The carboxyl group in the side chain is considered a key factor for the metabolic enzyme inhibitory activities of C30 ganoderma acids and is essential for the 5α-reductase inhibitory activity of ganoderic acid DM. nih.gov Research also suggests that the carboxylic group in the side chain is essential for aldose reductase inhibitory activity. nih.gov

The presence of double bonds in the side chain can also enhance biological activity. For example, a double bond moiety at C-20 and C-22 has been observed to improve aldose reductase inhibitory activity. nih.gov Lucidenic acid O is unique among some variants for having a distinctive carbon-carbon double bond between C20 and C21. mdpi.com

Comparative SAR Analysis Across Lucidenic Acid Variants

Comparative analyses of different lucidenic acid variants have provided valuable insights into their SAR. For example, lucidenic acids A and B have been shown to be more potent in inducing cytotoxic effects in certain cancer cell lines compared to lucidenic acid C. mdpi.com Lucidenic acid N also exhibits cytotoxicity, but with varying IC50 values across different cell lines. mdpi.com

A study comparing various triterpenes for HIV-1 protease inhibition revealed that among lucidenic acids, the 3-hydroxy compounds were more potent inhibitors than the 3-oxo compounds. nih.gov This highlights the importance of specific functional groups at defined positions. Furthermore, a comparative analysis of ganoderic acids for 5α-reductase inhibition indicated that the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 were characteristic of most inhibitors. nih.gov While this finding is for a related class of compounds, it underscores the value of comparative studies in identifying key structural determinants of activity.

The following table provides a summary of the structural features and reported biological activities of selected lucidenic acids, illustrating the principles of SAR.

| Compound Name | C3 Position | C7 Position | C15 Position | Side Chain Features | Reported Biological Activity |

| Lucidenic acid A | Hydroxyl | Hydroxyl | Keto | Carboxyl | Cytotoxic, Anti-invasive mdpi.comresearchgate.net |

| Lucidenic acid B | Acetoxy | Hydroxyl | Keto | Carboxyl | Cytotoxic mdpi.com |

| This compound | Hydroxyl | Hydroxyl | Keto | Carboxyl | Cytotoxic, Anti-invasive mdpi.commedchemexpress.com |

| Lucidenic acid N | Hydroxyl | Hydroxyl | Keto | Carboxyl | Cytotoxic mdpi.complantaanalytica.comchemfaces.com |

| Lucidenic acid O | - | - | - | C20-C21 double bond | HIV-1 RT inhibition nih.gov |

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of Lucidenic Acid C in Biological Matrices and Fungal Extracts

High-Performance Liquid Chromatography (HPLC) for Fingerprinting and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids from Ganoderma species. mdpi.comjfda-online.com It is widely employed for creating chemical fingerprints and for the quantitative determination of specific compounds like lucidenic acid C. researchgate.netjst.go.jp An HPLC fingerprint provides a characteristic profile of the chemical constituents in an extract, which is invaluable for species and strain identification. researchgate.net

Studies have established distinct HPLC profiles for different strains of G. lucidum, which can be broadly categorized as either a "lucidenic acid type" (LA-type) or a "ganoderic acid type" (GA-type). researchgate.net For instance, a specific HPLC fingerprint for the LA-type, comprising fifteen different lucidenic acids including this compound, has been developed. researchgate.net This allows for the clear differentiation of strains that predominantly produce C27 lucidenic acids from those that mainly synthesize C30 ganoderic acids. researchgate.nettandfonline.com

For quantitative analysis, HPLC methods are validated to ensure accuracy, precision, and linearity. mdpi.comjst.go.jp A typical HPLC system for analyzing this compound and other triterpenoids utilizes a reverse-phase C18 column with a gradient elution system. jfda-online.combvsalud.org The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous solution containing a small percentage of acid, such as acetic acid or phosphoric acid, to improve peak shape and resolution. jfda-online.comresearchgate.netbvsalud.org Detection is commonly performed using a Diode Array Detector (DAD) at specific wavelengths, often around 252 nm or 254 nm, where triterpenoids exhibit significant UV absorbance. jfda-online.combvsalud.org

The precision of these methods is demonstrated by low relative standard deviations (RSD) for both intraday and interday assays, typically below 3%. mdpi.comsemanticscholar.org Recovery studies, which assess the accuracy of the method, generally show recovery rates between 90% and 110%. mdpi.comjfda-online.comjst.go.jp The limits of detection (LOD) and quantitation (LOQ) for these methods are in the low µg/mL range, highlighting their sensitivity. mdpi.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | bvsalud.org |

| Mobile Phase | Gradient elution with acetonitrile and acidified water (e.g., 0.02% phosphoric acid or 2% acetic acid) | researchgate.netbvsalud.org |

| Detection Wavelength | 252 nm or 254 nm (UV/DAD) | jfda-online.combvsalud.org |

| Intraday Precision (RSD) | < 2.35% | jst.go.jp |

| Interday Precision (RSD) | < 2.18% | jst.go.jp |

| Recovery | 90.9% - 103.9% | jst.go.jp |

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) for Metabolomic Profiling

For a more comprehensive and in-depth analysis of the triterpenoid profile, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the method of choice. frontiersin.orgfrontiersin.orgfrontiersin.org This powerful technique offers superior resolution, sensitivity, and specificity compared to HPLC-UV, enabling the identification and tentative quantification of a large number of metabolites in a single run. frontiersin.orgfrontiersin.org UHPLC-MS is particularly suited for metabolomic studies, which aim to capture a global snapshot of the small molecules present in a biological sample. frontiersin.orgfrontiersin.orgmdpi.com

In the context of Ganoderma research, UHPLC-MS has been instrumental in revealing the vast diversity of triterpenoids. frontiersin.orgfrontiersin.org Studies have reported the tentative identification of dozens of triterpenoids, including numerous lucidenic acids, from G. lucidum extracts. frontiersin.orgfrontiersin.orgfrontiersin.org The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, allows for the accurate mass measurement of parent and fragment ions, which is crucial for the tentative identification of compounds by comparing the data with in-house or public databases. frontiersin.orgfrontiersin.org

Metabolomic analyses using UHPLC-MS have successfully highlighted variations in triterpenoid profiles based on different cultivation substrates or fungal strains. frontiersin.orgfrontiersin.orgfrontiersin.org For example, one study found that G. lucidum cultivated on wood logs (WGL) had significantly higher levels of certain lucidenic acids (A, D1, F, G, and J) compared to those grown on a substitute substrate (SGL). frontiersin.org Another study comparing two different strains (GL_V1 and GL_V2) found that while one strain had higher concentrations of six lucidenic acids, the other showed increased levels of various ganoderic acids. frontiersin.orgfrontiersin.orgresearchgate.net These findings underscore the impact of genetics and environment on the chemical composition of the fungus. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net

Quality Control and Standardization of this compound-Containing Materials

The significant variation in the chemical composition of G. lucidum due to factors like strain, cultivation conditions, and geographical origin necessitates robust quality control and standardization protocols for commercial products. mdpi.comfrontiersin.org Triterpenoids, including lucidenic acids, are considered key marker compounds for evaluating the quality of G. lucidum. mdpi.commdpi.com

HPLC and UHPLC-MS fingerprinting serve as powerful tools for this purpose. bvsalud.orgmdpi.comsciopen.com By establishing a standard fingerprint for a high-quality reference material, commercial batches can be compared to ensure consistency and authenticity. bvsalud.org The presence and relative abundance of specific marker compounds, such as this compound, can be used as quality indicators. mdpi.com